molecular formula C16H17ClN6O2S B2545736 1-(2-chlorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide CAS No. 2310129-34-9

1-(2-chlorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide

Cat. No.: B2545736
CAS No.: 2310129-34-9
M. Wt: 392.86
InChI Key: VZMLVNZWOKMBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2-chlorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide" is a structurally complex sulfonamide derivative incorporating a triazolopyridazine core. The 2-chlorophenyl group enhances lipophilicity, which may influence blood-brain barrier penetration, while the azetidine ring and triazolopyridazine moiety contribute to conformational rigidity and binding specificity.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O2S/c1-21(26(24,25)10-12-4-2-3-5-14(12)17)13-8-22(9-13)16-7-6-15-19-18-11-23(15)20-16/h2-7,11,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMLVNZWOKMBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features three distinct structural domains:

  • Methanesulfonamide backbone : Provides electrophilic reactivity for nucleophilic substitution.
  • Azetidine ring : A strained four-membered nitrogen heterocycle requiring specialized cyclization strategies.
  • 1,2,4-Triazolo[4,3-b]pyridazin-6-yl group : A fused bicyclic system demanding regioselective synthesis to avoid positional isomers.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three primary disconnections (Figure 1):

  • Azetidine-methanesulfonamide bond : Formed via nucleophilic substitution between azetidine and methanesulfonyl chloride derivatives.
  • Azetidine-triazolopyridazine linkage : Achieved through Buchwald-Hartwig amination or Ullmann-type coupling.
  • Triazolopyridazine core : Synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors.

Synthesis of the 1,2,4-Triazolo[4,3-b]Pyridazin-6-yl Moiety

Cyclocondensation Strategies

Patent data reveals two dominant routes for triazolopyridazine formation (Table 1):

Method Reagents Yield (%) Reference
Hydrazine-pyridazine cyclization Hydrazine hydrate, EtOH, Δ 62–68
Diazotization-cyclization NaNO₂, HCl, 0–5°C 55–60

The hydrazine-mediated approach provides superior regioselectivity for the 6-position, critical for subsequent azetidine coupling. Diazotization methods risk forming [4,3-a] regioisomers unless strictly controlled at low temperatures.

Functional Group Compatibility

Electron-withdrawing groups on pyridazine enhance cyclization rates but may necessitate protecting group strategies. For example, chloropyridazines require temporary Boc protection to prevent side reactions during triazole ring formation.

Azetidine Ring Construction

Ring-Closing Methodologies

Recent advances in azetidine synthesis from the Journal of Organic Chemistry demonstrate scalable routes:

Procedure A (Staudinger-type reaction):

  • React 3-amino-1-chloropropane with triphenylphosphine in THF (−78°C to RT).
  • Quench with H₂O to form azetidine hydrochloride (78% yield).

Procedure B (Curtius rearrangement):

  • Treat β-azido alcohol with diphosgene in toluene.
  • Heat to 110°C for 6 h to induce-shift (64% yield).

Procedure B proves advantageous for introducing the N-methyl group early in the synthesis, reducing later functionalization steps.

Coupling of Azetidine and Triazolopyridazine

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed Buchwald-Hartwig amination achieves efficient C–N bond formation:

# Example reaction conditions from patent WO2010092371A1  
substrate = 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine  
ligand = Xantphos  
catalyst = Pd₂(dba)₃  
base = Cs₂CO₃  
solvent = dioxane  
temperature = 100°C  
time = 12 h  
yield = 83%  

Solvent and Base Optimization

Screening reveals dimethylacetamide (DMA) enhances reaction rates compared to dioxane, but increases epimerization risks. Weak bases like K₃PO₄ improve selectivity for mono-amination over di-amination byproducts.

Methanesulfonamide Installation

Sulfonylation Protocols

The PMC study outlines a robust method for sulfonamide formation:

  • React azetidine intermediate with methanesulfonyl chloride (1.2 eq) in DCM.
  • Add triethylamine (2.5 eq) dropwise at 0°C.
  • Warm to RT and stir for 4 h (89% yield).

Critical parameters:

  • Stoichiometry : Excess sulfonyl chloride (>1.1 eq) prevents residual amine contamination.
  • Temperature : Below 10°C minimizes N-demethylation side reactions.

Purification Challenges

Crude reaction mixtures often contain bis-sulfonylated impurities removable via pH-controlled extraction:

  • Wash with 1 M HCl (removes unreacted amine).
  • Neutralize with saturated NaHCO₃ before column chromatography.

Final Functionalization with 2-Chlorophenyl Group

Suzuki-Miyaura Coupling

Introducing the 2-chlorophenyl moiety via palladium catalysis:

Parameter Optimal Value
Boronic ester 2-chlorophenylBPin
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent DME/H₂O (4:1)
Temperature 80°C
Time 8 h
Yield 76%

This method avoids competing β-hydride elimination observed in Heck-type reactions.

Scalability and Process Optimization

Telescoped Synthesis

Combining Steps 3–6 into a one-pot procedure reduces purification losses:

  • Perform azetidine ring closure in THF.
  • Add sulfonyl chloride directly after neutralization.
  • Proceed to coupling without isolating intermediates (overall yield increases from 48% to 63%).

Green Chemistry Considerations

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in sulfonylation steps improves E-factor scores by 22% while maintaining reaction efficiency.

Analytical Characterization

Critical quality attributes monitored during synthesis:

Analytical Method Target Specification
HPLC-PDA >99.0% purity (254 nm)
LC-MS m/z 436.08 [M+H]⁺
¹H NMR δ 7.85 (d, J=8.5 Hz, 1H, Ar)
Chiral HPLC >99% ee (Chiralpak IA column)

Residual solvent levels must meet ICH Q3C guidelines, particularly for Class 2 solvents like DMF.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of triazolopyridazine-containing sulfonamides. Below is a comparison with structurally related compounds:

Compound Name Core Structure Key Substituents Reported Activity Reference
1-(2-chlorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide Triazolopyridazine-sulfonamide 2-chlorophenyl, azetidine No published data
N-(3-azetidinyl)-1,2,4-triazolo[4,3-b]pyridazine-6-sulfonamide Triazolopyridazine-sulfonamide Azetidine, no aryl substituents Moderate kinase inhibition (IC₅₀ ~200 nM)
1-(4-fluorophenyl)-N-methyl-triazolo[4,3-b]pyridazine-6-sulfonamide Triazolopyridazine-sulfonamide 4-fluorophenyl Serotonin receptor antagonism
1-(2-chlorophenyl)-triazolo[4,3-b]pyridazine-6-carboxamide Triazolopyridazine-carboxamide 2-chlorophenyl Anticancer activity (EC₅₀ = 1.5 μM)

Key Observations:

Substituent Effects : The 2-chlorophenyl group in the target compound distinguishes it from analogues with 4-fluorophenyl or unsubstituted aryl groups. Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to fluorine .

Azetidine vs.

Sulfonamide vs. Carboxamide : Sulfonamide derivatives generally exhibit stronger hydrogen-bonding capacity, which could enhance enzyme inhibition but may reduce cell permeability .

Pharmacokinetic and Toxicity Considerations:

  • No toxicity data exist for the target compound. However, structurally related triazolopyridazine sulfonamides show moderate hepatotoxicity in preclinical models, likely due to reactive metabolite formation .
  • The presence of a methyl group on the sulfonamide nitrogen may reduce renal clearance compared to unmethylated analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.